methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate
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Overview
Description
Methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups, linked to a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3,5-dimethyl-1H-pyrazole, which can be synthesized through the bromination of 3,5-dimethylpyrazole. This intermediate is then reacted with methyl 2-furoate under suitable conditions to form the final product.
Bromination of 3,5-dimethylpyrazole: This step involves the reaction of 3,5-dimethylpyrazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Coupling with methyl 2-furoate: The brominated pyrazole is then coupled with methyl 2-furoate using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furoate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the compound can undergo oxidation reactions to form more complex derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in solvents such as ethanol or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrazole derivative, while reduction of the ester would produce the corresponding alcohol.
Scientific Research Applications
Methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes or receptors.
Mechanism of Action
The mechanism by which methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity, while the furoate ester can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound, sharing the pyrazole core structure.
Methyl 2-furoate: Another precursor, contributing the furoate ester moiety.
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid: A closely related compound differing by the presence of a carboxylic acid group instead of the ester.
Uniqueness
Methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate is unique due to its combination of a brominated pyrazole ring and a furoate ester
Properties
IUPAC Name |
methyl 5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-7-11(13)8(2)15(14-7)6-9-4-5-10(18-9)12(16)17-3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPXOMCNWMINIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)OC)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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